5-Chloro-2,4-dimethoxybenzoic acid

Descripción general

Descripción

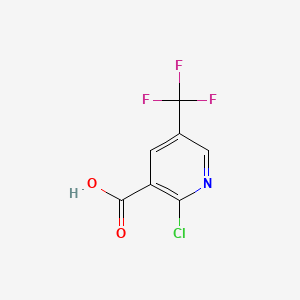

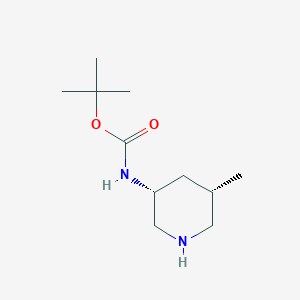

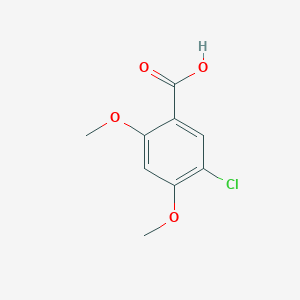

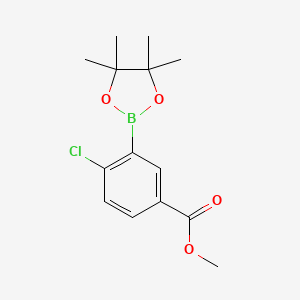

5-Chloro-2,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO4 . It has a molecular weight of 216.62 . This compound is a solid in its physical form .

Molecular Structure Analysis

The InChI code for 5-Chloro-2,4-dimethoxybenzoic acid is 1S/C9H9ClO4/c1-13-7-4-8 (14-2)6 (10)3-5 (7)9 (11)12/h3-4H,1-2H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research by Barich et al. (2004) on dimethoxybenzoic acids, including compounds closely related to 5-Chloro-2,4-dimethoxybenzoic acid, highlights their nearly planar structures and the influence of steric interactions on molecular conformation. This work contributes to our understanding of how substituent groups, such as methoxy and chloro groups, affect molecular geometry and hydrogen bonding patterns in crystal structures (Barich, D. H., Zell, M., Powell, D., & Munson, E., 2004).

Photochemistry and Environmental Impact

Dallin et al. (2009) explored the aqueous photochemistry of syringic acid and related compounds, demonstrating novel pH-dependent photosubstitution pathways. Although focusing on syringic acid, this research sheds light on how similar structures might behave under environmental photolysis conditions, providing a basis for understanding the environmental fate of chlorinated aromatic compounds (Dallin, E., Wan, P., Krogh, E., Gill, C., & Moore, R., 2009).

Synthetic Chemistry and Heterocyclic Compound Synthesis

Křupková et al. (2013) described the use of a chloro-nitrobenzoic acid derivative as a multireactive building block for synthesizing various heterocyclic scaffolds. This research is indicative of how derivatives of 5-Chloro-2,4-dimethoxybenzoic acid could be applied in generating a diverse array of nitrogenous heterocycles, which are important in drug discovery and development (Křupková, S., Funk, P., Soural, M., & Hlaváč, J., 2013).

Materials Science and Coordination Chemistry

Nazarenko et al. (2021) conducted electrochemical synthesis to create a coordination compound of gadolinium(III) with dimethoxybenzoic acid, demonstrating the potential of such organic acids in materials science, particularly in the synthesis and characterization of metal-organic frameworks or coordination compounds with unique properties (Nazarenko, M., Ivanin, S., Oflidi, A., Buzko, V., Sokolov, M., Panyushkin, V., & Mutuzova, M. K., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

For instance, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence various biochemical pathways due to their potential interactions with different enzymes and receptors .

Result of Action

The compound’s interactions with its targets can lead to various downstream effects, potentially influencing cellular processes and functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2,4-dimethoxybenzoic acid. For instance, the compound’s stability can be affected by factors such as temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the presence of other substances in the environment .

Propiedades

IUPAC Name |

5-chloro-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAOAQQUJFELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310784 | |

| Record name | 5-chloro-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23053-81-8 | |

| Record name | NSC231675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3024673.png)